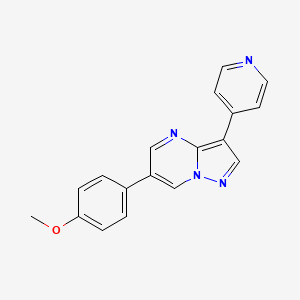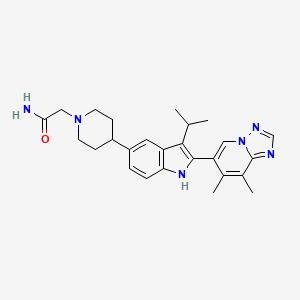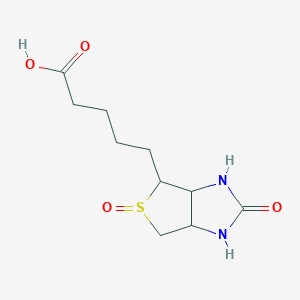![molecular formula C8H14N2 B3325625 4,9-diazatricyclo[5.3.0.02,6]decane CAS No. 2167778-51-8](/img/structure/B3325625.png)
4,9-diazatricyclo[5.3.0.02,6]decane
概要
説明
4,9-Diazatricyclo[5.3.0.02,6]decane is a heterocyclic compound characterized by a unique tricyclic structure containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-diazatricyclo[5.3.0.02,6]decane typically involves multiple steps, including key reactions such as Diels-Alder and Conia-ene reactions. These reactions are crucial for constructing the tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction followed by a Conia-ene reaction to shape a five-membered ring is a common approach .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves meticulous planning and execution of multiple reaction steps to achieve the desired product.
化学反応の分析
Types of Reactions: 4,9-Diazatricyclo[5.3.0.02,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
科学的研究の応用
4,9-Diazatricyclo[5.3.0.02,6]decane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as opioid receptor ligands, exhibiting high affinity and selectivity for μ-receptors . This makes them promising candidates for developing new analgesics and other therapeutic agents.
作用機序
The mechanism of action of 4,9-diazatricyclo[5.3.0.02,6]decane and its derivatives involves binding to specific molecular targets, such as opioid receptors. The compound’s structure allows it to interact with these receptors, modulating their activity and producing analgesic effects. The pathways involved in this mechanism include the activation of G-protein coupled receptors, leading to downstream signaling events that result in pain relief .
類似化合物との比較
Similar Compounds: Similar compounds to 4,9-diazatricyclo[5.3.0.02,6]decane include other diazatricyclodecanes, such as 9,10-diazatricyclo[4.2.1.12,5]decane and 2,7-diazatricyclo[4.4.0.03,8]decane . These compounds share a similar tricyclic framework but differ in the position and number of nitrogen atoms.
Uniqueness: The uniqueness of this compound lies in its specific tricyclic structure and the position of the nitrogen atoms, which confer distinct chemical and biological properties. This compound’s ability to selectively bind to μ-receptors with high affinity sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications.
特性
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYWLZUPBICXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


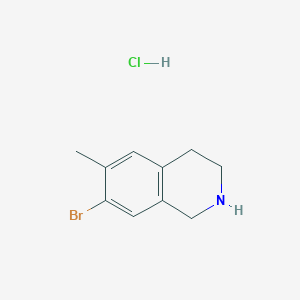
![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)
![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)
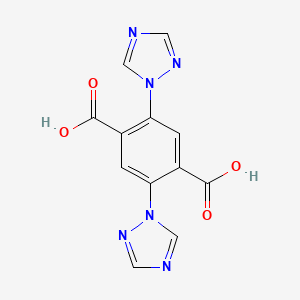

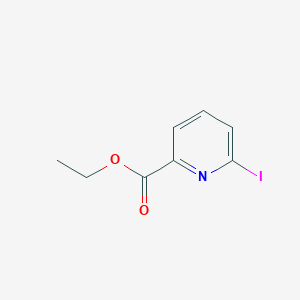
![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)
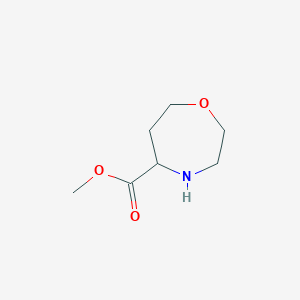
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)
